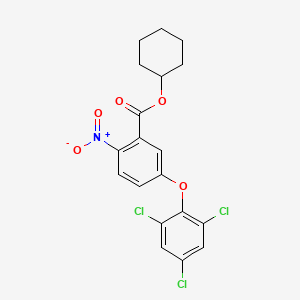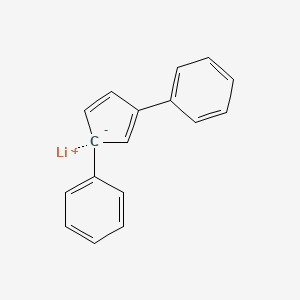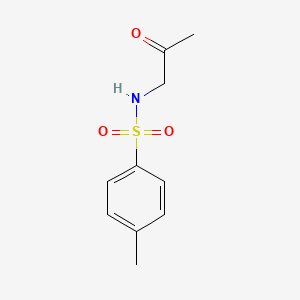
4-Methyl-N-(2-oxopropyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Tosylaminoaceton is an organic compound characterized by the presence of a tosyl group attached to an aminoaceton structure. The tosyl group, derived from toluenesulfonyl chloride, is a common protecting group in organic synthesis due to its stability and ease of removal under mild conditions. N-Tosylaminoaceton is used in various chemical reactions and has applications in synthetic organic chemistry, particularly in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Tosylaminoaceton can be synthesized through several methods. One common approach involves the reaction of aminoaceton with toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Aminoaceton+Tosyl chloride→N-Tosylaminoaceton+HCl
Industrial Production Methods
On an industrial scale, the synthesis of N-Tosylaminoaceton may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Tosylaminoaceton undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The amino group can be oxidized or reduced to form corresponding oxides or amines.
Cyclization Reactions: N-Tosylaminoaceton can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various N-substituted derivatives, while cyclization reactions can produce heterocyclic compounds like aziridines.
Scientific Research Applications
N-Tosylaminoaceton has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the preparation of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Tosylaminoaceton involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tosyl group enhances the reactivity of the amino group, facilitating its participation in substitution and cyclization reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
N-Tosylglycine: Similar structure but with a glycine backbone.
N-Tosylalanine: Contains an alanine backbone.
N-Tosylphenylalanine: Features a phenylalanine backbone.
Uniqueness
N-Tosylaminoaceton is unique due to its specific structure, which allows for versatile reactivity in various chemical reactions. Its tosyl group provides stability and ease of removal, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
54972-26-8 |
|---|---|
Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
4-methyl-N-(2-oxopropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-7-9(2)12/h3-6,11H,7H2,1-2H3 |
InChI Key |
UUBOXYAZVIYTPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


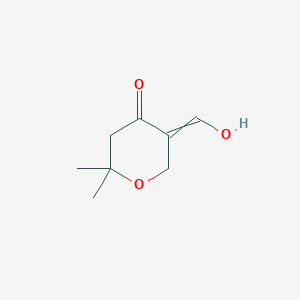
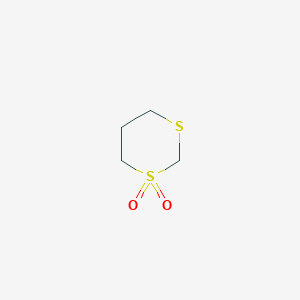
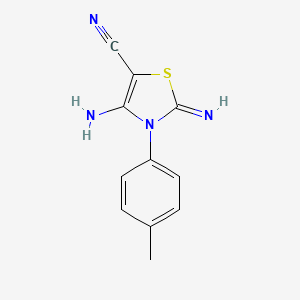
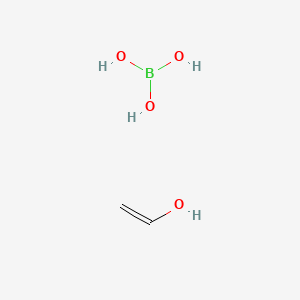

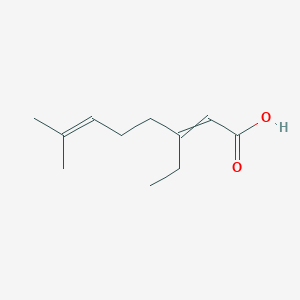
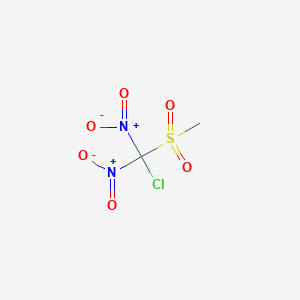
![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)

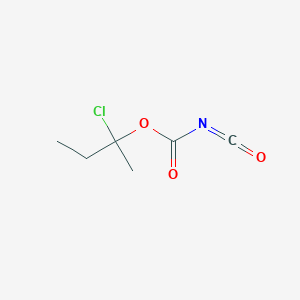
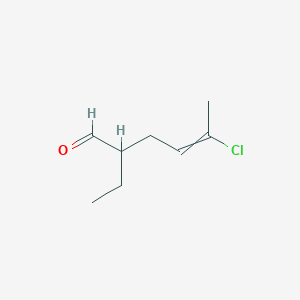
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
